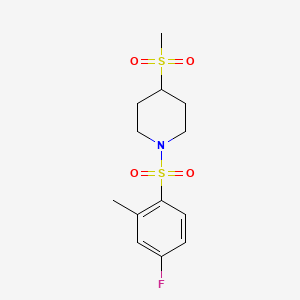

1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine" is a chemically synthesized molecule that may be related to various sulfonamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar sulfonamide and piperidine derivatives, which can be used to infer possible characteristics and applications of the compound .

Synthesis Analysis

The synthesis of related sulfonamide derivatives typically involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethyl amine, as seen in the preparation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives . This suggests that the synthesis of "1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine" could involve similar reagents and conditions, with the appropriate fluoro-methylphenyl and methylsulfonyl substituents.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often characterized by spectroscopic techniques such as 1H-NMR, IR, and elemental analysis . X-ray crystallography can also be used to investigate the structure, as demonstrated by the study of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, which revealed a chair conformation of the piperidine ring and a tetrahedral geometry around the sulfur atom . These techniques could be applied to determine the molecular structure of "1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine".

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For instance, the synthesis of O-substituted derivatives of sulfonamides involves the substitution at the oxygen atom with different electrophiles . Additionally, the construction of substituted piperidin-4-one derivatives on solid support has been developed using polymer-bound sulfones as precursors . These reactions highlight the versatility of sulfonamide derivatives in chemical synthesis, which could be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can vary depending on their structure. For example, the presence of substituents on the benzhydryl and sulfonamide rings influences the antibacterial activity of these compounds . The bioavailability of certain sulfonamide derivatives can be improved by modifications that increase stability toward rat liver microsomes . Furthermore, the introduction of specific functional groups can lead to selective agonist activity at human beta(3)-adrenergic receptors . These studies suggest that the physical and chemical properties of "1-((4-Fluoro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine" would need to be empirically determined to understand its potential biological activities and pharmacokinetic profile.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

The compound and its derivatives have been actively researched for their synthesis and biological activities. Studies have demonstrated their significance in creating new ligands with selective affinity for certain receptors, notably the 5-HT2A receptor. Such selectivity is critical in the development of drugs targeting specific pathways without affecting others, reducing potential side effects (H. Wang, et al., 2001). Moreover, the exploration of fluoroaminosulfones derived from piperidine highlights a pathway to novel biomolecules, including enzyme inhibitors and DPP-II inhibitors, showcasing the broad applicability of this chemical structure in pharmaceuticals (Anais Prunier, et al., 2013).

Analytical Method Development

The compound's derivatives have been utilized in developing analytical methods, such as determining non-peptide oxytocin receptor antagonists in human plasma. This illustrates the role of these compounds in facilitating the detection and quantification of therapeutic agents, which is crucial for drug development and therapeutic monitoring (W. Kline, et al., 1999).

Anticancer Potential

There's a significant interest in synthesizing new propanamide derivatives bearing the piperidine structure for their anticancer properties. Such research underscores the ongoing efforts to find more effective and safer cancer treatments, with some derivatives showing promising activity against various cancer cell lines (A. Rehman, et al., 2018).

Molecular Dynamics and Corrosion Inhibition

The compound's derivatives have been investigated for their corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. This research indicates the potential industrial applications of these compounds in protecting metals from corrosion, which is of great importance in extending the life of metal structures and reducing economic losses (S. Kaya, et al., 2016).

Eigenschaften

IUPAC Name |

1-(4-fluoro-2-methylphenyl)sulfonyl-4-methylsulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO4S2/c1-10-9-11(14)3-4-13(10)21(18,19)15-7-5-12(6-8-15)20(2,16)17/h3-4,9,12H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHGORFIQPYJJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B2527743.png)

![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2527752.png)

![(Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2527764.png)